Methoxy Montelukast
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methoxy Montelukast, also known as Montelukast, is a medication primarily used for the treatment of asthma . It is commercially available mainly in its sodium salt form .
Synthesis Analysis
Montelukast sodium and its metal complexes have been synthesized and characterized in various studies . The synthesis procedure of montelukast sodium metal complexes was carried out using a hot solution of 70% methanol for both montelukast sodium and hydrated inorganic metal salt .Molecular Structure Analysis
Montelukast sodium is the orally bioavailable monosodium salt of montelukast with IUPAC name, 1-[[[(1R)-1-[3-[(1E)-2-(7-chloro-2-quinolinyl) ethenyl]phenyl-3-[2-(1-hydroxy-1- methylethyl) phenyl] propyl thio]methyl]cyclo propane acetic acid monosodium salt . It has a molecular formula of C35H35ClNNaO3S and a molecular weight of 608.18 g/mol .Chemical Reactions Analysis
Montelukast sodium complexes have been proposed to have octahedral geometry for Chromium, Iron, Nickel, Copper, Zinc, Cadmium, and Mercury, while Manganese and Cobalt complexes were with tetrahedral geometry . The thermal decomposition of the complexes ended with the formation of metal oxide as a final product except in the case of the Hg complex .Physical And Chemical Properties Analysis
Montelukast, both in the neutral and the salt form, is sensitive to light, temperature, humidity, and oxidation . It is white to off-white in color, hygroscopic (darkens on exposure to light), found in powder form, optically active, freely soluble in ethanol, methanol, water, and practically insoluble in acetonitrile .作用機序
Safety and Hazards
The UK Medicines and Healthcare Products Regulatory Agency (MHRA) is investigating the risks associated with montelukast, which is used to treat asthma and allergic rhinitis, after concerns over neuropsychiatric reactions to the drug . Montelukast is associated with a risk of neuropsychiatric adverse reactions . It is advised to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye .
将来の方向性
Currently, montelukast is commercialized only in oral solid dosage forms, which may pose challenges in administration to children of young age or patients suffering from dysphagia . A wide variety of strategies can be found, from the formation of supramolecular adducts with cyclodextrins to encapsulation in nanoparticles and liposomes . The new dosage forms for montelukast are designed for non-enteric absorption, some for absorption in the oral cavity and another two being for local action in the nasal mucosa or in the pulmonary epithelium .
特性
CAS番号 |
1351973-25-5 |
---|---|
分子式 |
C₃₆H₃₈ClNO₃S |
分子量 |
600.21 |
同義語 |
(R,E)-2-(1-(((1-(3-(2-(7-Chloroquinolin-2-yl)vinyl)phenyl)-3-(2-(2-methoxy-d3-propan-2-yl)phenyl)propyl)thio)methyl)cyclopropyl)acetic Acid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。